Methyl 9-oxononanoate
Overview
Description
Methyl 9-oxononanoate, also referred to as 9-oxononanoic acid methyl ester, is a colorless, odorless liquid that is soluble in many organic solvents . It is derived from nonanoic acid, a naturally occurring nine-carbon, one-oxygen atom compound found in some plant oils . It is also considered a fatty aldehyde .
Synthesis Analysis
The synthesis of Methyl 9-oxononanoate involves the addition of Grignard reagents selectively into the aldehyde of methyl 9-oxononanoate . This process results in different hydroxy-fatty acid methyl .
Molecular Structure Analysis
The molecular formula of Methyl 9-oxononanoate is C10H18O3 . The structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
Methyl 9-oxononanoate is thought to serve as a substrate for enzymes that convert the molecule into other compounds for use in various physiological and biochemical processes .
Physical And Chemical Properties Analysis
Methyl 9-oxononanoate has a molecular weight of 186.25 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 249.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.7±3.0 kJ/mol, and the flash point is 101.8±22.7 °C . The index of refraction is 1.431, and the molar refractivity is 50.3±0.3 cm3 .
Scientific Research Applications
Application in Organic Synthesis
Specific Scientific Field
Summary of the Application
“Methyl 9-oxononanoate” is used in the synthesis of new compounds through Friedel–Crafts acylation . This involves the reaction of “Methyl 9-oxononanoate” with N-methyl indole .
Methods of Application or Experimental Procedures
The compound was synthesized using Friedel–Crafts acylation between N-methyl indole and methyl 9-chloro-9-oxononanoate . The structure of the newly synthesized compound was elucidated using 1H-NMR, 13C-NMR, NOESY-1D, ESI-MS, FT-IR, and UV-Vis spectroscopy .
Results or Outcomes
The result of this application is the synthesis of a new compound, "Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate" .
Application in Medicinal Chemistry
Specific Scientific Field
Summary of the Application
“Methyl 9-oxononanoate” is used in the synthesis of potential anticancer agents . This involves the reaction of “Methyl 9-oxononanoate” with 2-aminothiazole .
Methods of Application or Experimental Procedures
The compound was synthesized through Schotten–Baumann type reaction between 2-aminothiazole and methyl 9-chloro-9-oxononanoate . The structure of the newly synthesized compound was elucidated based on 1H-NMR, 13C-NMR, DEPT, NOE, ESI-MS, FT-IR and UV-Vis spectroscopy .
Results or Outcomes
The result of this application is the synthesis of a new compound, "Methyl 9-(2-Iminothiazol-3(2H)-yl)-9-oxononanoate" .
Application in Catalysis
Specific Scientific Field
Summary of the Application
“Methyl 9-oxonononanoate” is used in the oxidative cleavage of renewable methyl 9,10-dihydroxystearate . This process is facilitated by the high molecular catalyst phosphotungstic acid .
Methods of Application or Experimental Procedures
The compound was synthesized through oxidative cleavage of the vicinal diol as a stable intermediate . The catalyst was retained via organic solvent nanofiltration .
Results or Outcomes
The result of this application is the synthesis of nonanal and methyl 9-oxononanoate . The catalyst was retained up to 94% in the monophasic system .
Application in Food Chemistry
Specific Scientific Field
Summary of the Application
“Methyl 9-oxononanoate” is identified as a major component in the formation of oxidized fatty acids in model experiments using methyl linoleate and methyl oleate .
Methods of Application or Experimental Procedures
The compound was identified through model experiments under roasting conditions (170 °C, 20 min) .
Results or Outcomes
The result of this application is the identification of “Methyl 9-oxononanoate” as a major component in the formation of oxidized fatty acids .
Application in Allergenic Potential Research
Specific Scientific Field
Summary of the Application
“Methyl 9-oxononanoate” is identified as a potential marker of thermal processes in peanuts . It could contribute to amino acid side chain modifications as a result of lipation, which could directly influence the functional properties of peanut proteins .
Methods of Application or Experimental Procedures
The compound was identified through model experiments using peanuts roasted at 170 °C for 20 minutes .
Results or Outcomes
The result of this application is the identification of “Methyl 9-oxononanoate” as a potential marker of thermal processes in peanuts .
Application in Histone Deacetylase Inhibitor Research
Summary of the Application
“Methyl 9-oxononanoate” is used in the synthesis of potential histone deacetylase inhibitors . This involves the reaction of “Methyl 9-oxononanoate” with 2-aminothiazole .
Results or Outcomes
The result of this application is the synthesis of a novel hybrid bearing both the 2-aminothiazolyl and azelayl moieties .
properties
IUPAC Name |
methyl 9-oxononanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-13-10(12)8-6-4-2-3-5-7-9-11/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLYDLZRFNYHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172913 | |
Record name | Nonanoic acid, 9-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9-oxononanoate | |
CAS RN |
1931-63-1 | |
Record name | Nonanoic acid, 9-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001931631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 9-oxononanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53771 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nonanoic acid, 9-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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